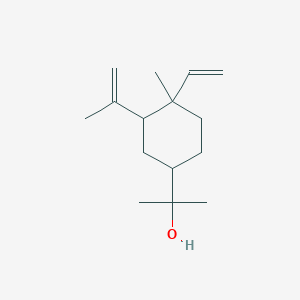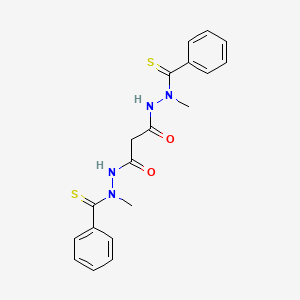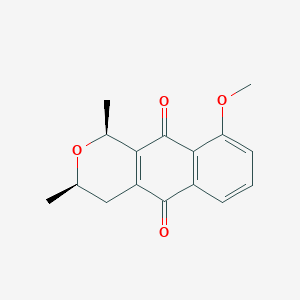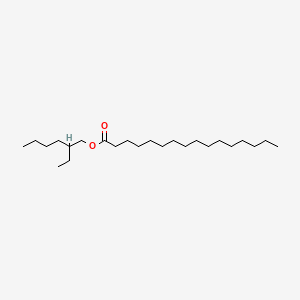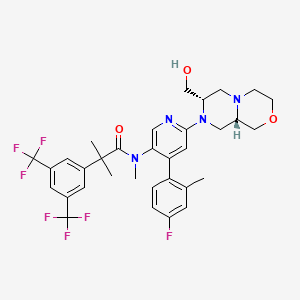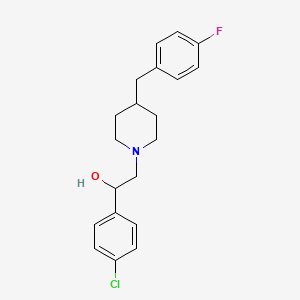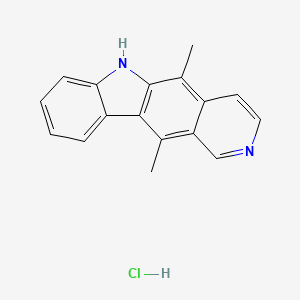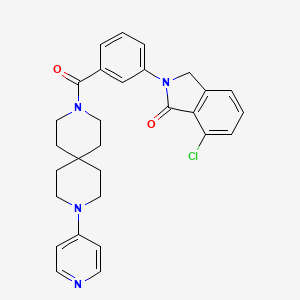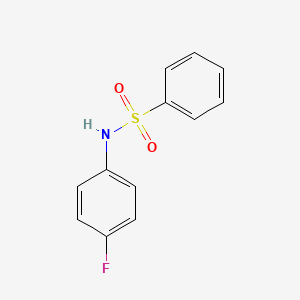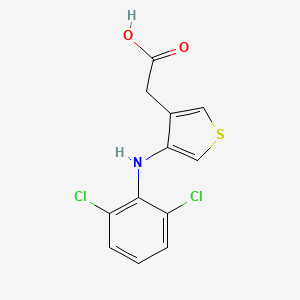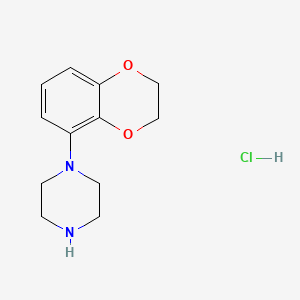
依司氟比布洛芬
概述
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Esflurbiprofen plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting cyclooxygenase, esflurbiprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Esflurbiprofen interacts with various biomolecules, including proteins and enzymes, to exert its effects. The primary interaction is with cyclooxygenase, where esflurbiprofen binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Cellular Effects
Esflurbiprofen affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, esflurbiprofen reduces the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This reduction in cytokine production leads to decreased inflammation and pain . Additionally, esflurbiprofen affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of esflurbiprofen involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Esflurbiprofen binds to the active site of cyclooxygenase, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. Esflurbiprofen also affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of esflurbiprofen change over time. The stability and degradation of esflurbiprofen are important factors that influence its long-term effects on cellular function. Studies have shown that esflurbiprofen remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to esflurbiprofen in in vitro and in vivo studies has shown sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the duration of exposure and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of esflurbiprofen vary with different dosages in animal models. At low doses, esflurbiprofen effectively reduces inflammation and pain without causing significant adverse effects . At high doses, esflurbiprofen may cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of esflurbiprofen plateaus at higher doses, indicating that increasing the dose beyond a certain point does not result in additional therapeutic benefits .
Metabolic Pathways
Esflurbiprofen is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The primary metabolic pathway for esflurbiprofen involves its conversion to inactive metabolites by liver enzymes . These metabolites are then excreted from the body through the kidneys. Esflurbiprofen also affects metabolic flux and metabolite levels by inhibiting the production of prostaglandins, which play a role in various metabolic processes .
Transport and Distribution
Esflurbiprofen is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of esflurbiprofen within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of esflurbiprofen affects its activity and function. Esflurbiprofen is primarily localized in the cytoplasm, where it interacts with cyclooxygenase and other biomolecules involved in the inflammatory response . Post-translational modifications and targeting signals may direct esflurbiprofen to specific compartments or organelles within the cell, influencing its efficacy and duration of action .
准备方法
化学反应分析
依司非那布芬会发生各种化学反应,包括:
氧化: 依司非那布芬可以被氧化生成相应的羧酸。
还原: 还原反应可以将依司非那布芬转化为其相应的醇衍生物。
取代: 依司非那布芬可以发生取代反应,特别是卤化反应,其中氟原子可以被其他卤素取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和溴等卤化剂.
相似化合物的比较
依司非那布芬与其他非甾体抗炎药类似,例如布洛芬、酮洛芬和萘普生。 它的独特之处在于,当以局部贴剂的形式制剂时,它具有更高的效力和更强的透皮吸收 . 类似的化合物包括:
布洛芬: 另一种广泛使用的非甾体抗炎药,具有抗炎、镇痛和解热特性。
酮洛芬: 以其强大的抗炎作用而闻名,用于治疗各种炎症性疾病。
属性
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: Esflurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes esflurbiprofen potentially more effective than other topical NSAIDs?
A2: Research suggests that esflurbiprofen demonstrates efficient deep-tissue transfer. One study comparing esflurbiprofen plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of esflurbiprofen in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing esflurbiprofen to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified esflurbiprofen mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the esflurbiprofen patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of esflurbiprofen been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of esflurbiprofen patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of esflurbiprofen for better patient compliance?
A5: Researchers have explored modifying the formulation of esflurbiprofen patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
